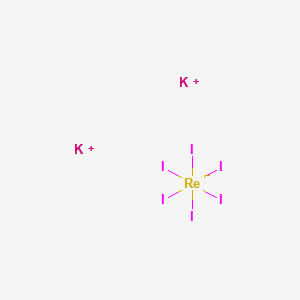
Dipotassium hexaiodorhenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium hexaiodorhenate is an inorganic chemical compound with the chemical formula K₂ReI₆. It is known for its distinctive black crystalline appearance and is primarily used in various scientific and industrial applications. The compound is notable for its unique structure, which includes a rhenium center surrounded by six iodine atoms, forming an octahedral geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hexaiodorhenate can be synthesized through the reduction of potassium perrhenate by potassium iodide in concentrated hydrochloric acid. The reaction is as follows :
2KReO4+2KI+16HI→2K2ReI6+3I2+8H2O
This reaction involves the reduction of rhenium from its higher oxidation state in potassium perrhenate to a lower oxidation state in this compound. The process requires concentrated hydrochloric acid and potassium iodide as reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hexaiodorhenate undergoes various chemical reactions, including:
-
Hydrolysis: : In aqueous solutions, this compound is hydrolyzed to form rhenium dioxide, potassium iodide, and hydroiodic acid .
K2ReI6+2H2O→ReO2+2KI+4HI
-
Decomposition: : When heated, this compound decomposes to form rhenium, potassium iodide, and iodine .
K2ReI6→Re+2KI+2I2
-
Reaction with Strong Acids: : It reacts with strong acids such as sulfuric acid to form pentaiodorhenium acid, hydroiodic acid, and potassium sulfate .
K2ReI6+H2SO4→HReI5+HI+K2SO4
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: Heating is required to induce decomposition.
Reaction with Strong Acids: Concentrated sulfuric acid is used under controlled conditions.
Major Products
Hydrolysis: Rhenium dioxide, potassium iodide, and hydroiodic acid.
Decomposition: Rhenium, potassium iodide, and iodine.
Reaction with Strong Acids: Pentaiodorhenium acid, hydroiodic acid, and potassium sulfate.
Scientific Research Applications
Dipotassium hexaiodorhenate has several scientific research applications, including:
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in radiopharmaceuticals, are being conducted.
Mechanism of Action
The mechanism of action of dipotassium hexaiodorhenate involves its ability to undergo redox reactions, where it can act as an oxidizing or reducing agent depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its rhenium center, which can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Potassium hexachlororhenate (K₂ReCl₆): Similar structure but with chlorine atoms instead of iodine.
Potassium hexabromorhenate (K₂ReBr₆): Similar structure but with bromine atoms instead of iodine.
Uniqueness
Dipotassium hexaiodorhenate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo counterparts. The iodine atoms also influence the compound’s solubility and stability in various solvents .
Properties
IUPAC Name |
dipotassium;hexaiodorhenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHBRZEYYLAED-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Re-2](I)(I)(I)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584322 |
Source


|
| Record name | Dipotassium hexaiodorhenate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.830 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19710-22-6 |
Source


|
| Record name | Dipotassium hexaiodorhenate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hexaiodorhenate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)







![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)


![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)


